![molecular formula C16H12KNO2 B2624746 Potassium;(Z)-2-cyano-2-(4-phenylmethoxyphenyl)ethenolate CAS No. 2111898-31-6](/img/structure/B2624746.png)
Potassium;(Z)-2-cyano-2-(4-phenylmethoxyphenyl)ethenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Potassium;(Z)-2-cyano-2-(4-phenylmethoxyphenyl)ethenolate” is a complex organic compound. It is related to the class of compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride . The mixture is stirred well at room temperature for 4 hours .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is related to the compound “Ethanone, 1-[4-(phenylmethoxy)phenyl]-” which has a molecular weight of 226.2705 . The IUPAC Standard InChIKey for this compound is MKYMYZJJFMPDOA-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving oxadiazoles are diverse. They can undergo oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . The use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage .
properties
IUPAC Name |
potassium;(Z)-2-cyano-2-(4-phenylmethoxyphenyl)ethenolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2.K/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13;/h1-9,11,18H,12H2;/q;+1/p-1/b15-11+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXJDGKOJQQKV-KRWCAOSLSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C[O-])C#N.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/[O-])/C#N.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.